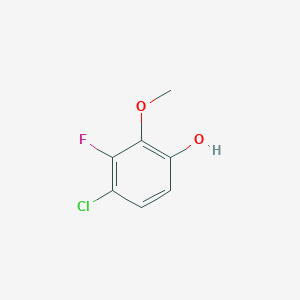
(6-Bromo-2-fluoro-3-propoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-2-fluoro-3-propoxyphenyl)methanol is an organic compound with the molecular formula C10H12BrFO2 It is a derivative of benzenemethanol, featuring bromine, fluorine, and propoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2-fluoro-3-propoxyphenyl)methanol typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-2-fluoro-3-propoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and fluorine substituents can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by a palladium catalyst.
Major Products Formed
Oxidation: Formation of 6-bromo-2-fluoro-3-propoxybenzaldehyde or 6-bromo-2-fluoro-3-propoxybenzoic acid.
Reduction: Formation of 6-bromo-2-fluoro-3-propoxyphenylmethane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Bromo-2-fluoro-3-propoxyphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (6-Bromo-2-fluoro-3-propoxyphenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-fluoro-3-methoxyphenylboronic acid: Similar structure but with a methoxy group instead of a propoxy group.
(6-Bromo-2-fluoro-3-propoxyphenyl)(phenyl)methanol: Contains an additional phenyl group.
(6-Bromo-2-fluoro-3-propoxyphenyl)(cyclohexyl)methanol: Contains a cyclohexyl group instead of a phenyl group.
Uniqueness
(6-Bromo-2-fluoro-3-propoxyphenyl)methanol is unique due to its specific combination of bromine, fluorine, and propoxy substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.
Properties
Molecular Formula |
C10H12BrFO2 |
|---|---|
Molecular Weight |
263.10 g/mol |
IUPAC Name |
(6-bromo-2-fluoro-3-propoxyphenyl)methanol |
InChI |
InChI=1S/C10H12BrFO2/c1-2-5-14-9-4-3-8(11)7(6-13)10(9)12/h3-4,13H,2,5-6H2,1H3 |
InChI Key |
FIJFLRBJFPYJTP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C(=C(C=C1)Br)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


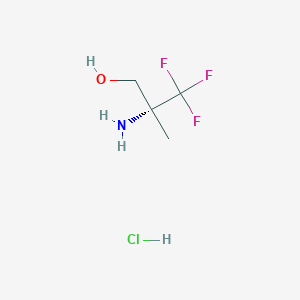
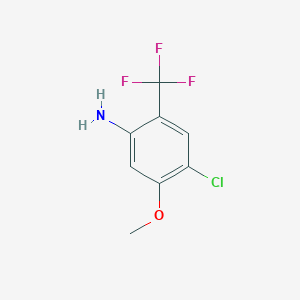
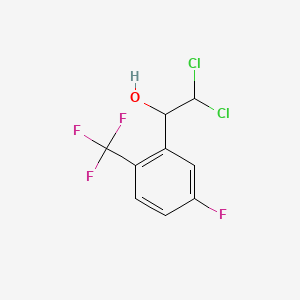
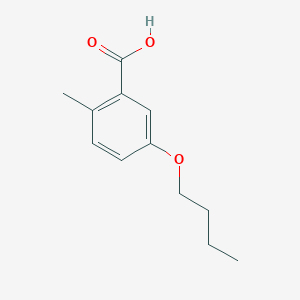
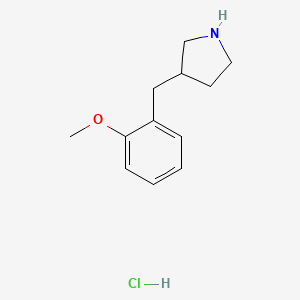
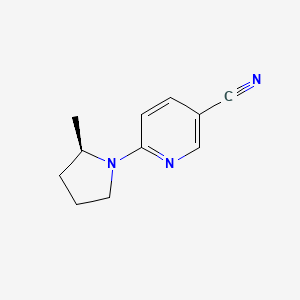
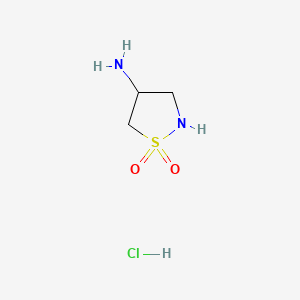
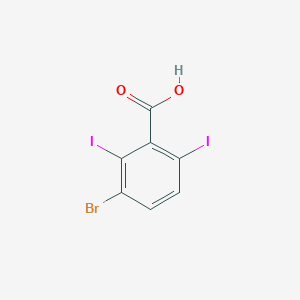
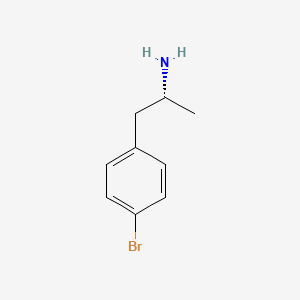
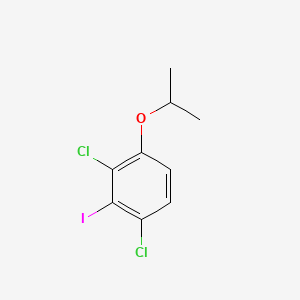
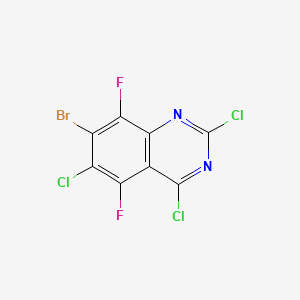

![2-(3,4-Dihydroisoquinolin-2(1h)-yl-7-d)benzo[d]oxazole](/img/structure/B14027914.png)
